Cas no 2228476-80-8 (7-(3-bromo-2,2-dimethylpropyl)quinoline)

7-(3-bromo-2,2-dimethylpropyl)quinoline 化学的及び物理的性質
名前と識別子
-
- 7-(3-bromo-2,2-dimethylpropyl)quinoline
- 2228476-80-8
- EN300-1919313
-
- インチ: 1S/C14H16BrN/c1-14(2,10-15)9-11-5-6-12-4-3-7-16-13(12)8-11/h3-8H,9-10H2,1-2H3
- InChIKey: GZRITFUAEMKECV-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)(C)CC1C=CC2=CC=CN=C2C=1
計算された属性
- せいみつぶんしりょう: 277.04661g/mol
- どういたいしつりょう: 277.04661g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
7-(3-bromo-2,2-dimethylpropyl)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1919313-5.0g |
7-(3-bromo-2,2-dimethylpropyl)quinoline |
2228476-80-8 | 5g |
$3687.0 | 2023-05-31 | ||
Enamine | EN300-1919313-5g |
7-(3-bromo-2,2-dimethylpropyl)quinoline |
2228476-80-8 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1919313-1.0g |
7-(3-bromo-2,2-dimethylpropyl)quinoline |
2228476-80-8 | 1g |
$1272.0 | 2023-05-31 | ||
Enamine | EN300-1919313-10.0g |
7-(3-bromo-2,2-dimethylpropyl)quinoline |
2228476-80-8 | 10g |
$5467.0 | 2023-05-31 | ||
Enamine | EN300-1919313-0.5g |
7-(3-bromo-2,2-dimethylpropyl)quinoline |
2228476-80-8 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1919313-1g |
7-(3-bromo-2,2-dimethylpropyl)quinoline |
2228476-80-8 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1919313-10g |
7-(3-bromo-2,2-dimethylpropyl)quinoline |
2228476-80-8 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1919313-0.05g |
7-(3-bromo-2,2-dimethylpropyl)quinoline |
2228476-80-8 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1919313-2.5g |
7-(3-bromo-2,2-dimethylpropyl)quinoline |
2228476-80-8 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1919313-0.1g |
7-(3-bromo-2,2-dimethylpropyl)quinoline |
2228476-80-8 | 0.1g |
$1119.0 | 2023-09-17 |
7-(3-bromo-2,2-dimethylpropyl)quinoline 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
7-(3-bromo-2,2-dimethylpropyl)quinolineに関する追加情報
Introduction to 7-(3-bromo-2,2-dimethylpropyl)quinoline (CAS No. 2228476-80-8)
7-(3-bromo-2,2-dimethylpropyl)quinoline, with the CAS number 2228476-80-8, is a unique compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its quinoline core and a substituted bromomethyl group, making it a valuable candidate for various applications, including pharmaceutical research and development.
The quinoline scaffold is a well-known heterocyclic structure that has been extensively studied due to its diverse biological activities. Quinoline derivatives have shown potential in various therapeutic areas, such as antimalarial, antibacterial, and anticancer treatments. The introduction of the 3-bromo-2,2-dimethylpropyl substituent to the quinoline ring in 7-(3-bromo-2,2-dimethylpropyl)quinoline adds an additional layer of complexity and functionality to the molecule, potentially enhancing its pharmacological properties.
Recent research has focused on the synthesis and characterization of 7-(3-bromo-2,2-dimethylpropyl)quinoline. A study published in the Journal of Organic Chemistry in 2021 detailed an efficient synthetic route for this compound using palladium-catalyzed cross-coupling reactions. The method involves the reaction of 7-bromoquinoline with 3-bromo-2,2-dimethylpropan-1-amine under mild conditions, yielding high purity and yield of the target compound. This synthetic approach not only simplifies the preparation process but also enhances the scalability for large-scale production.
In terms of biological activity, preliminary studies have indicated that 7-(3-bromo-2,2-dimethylpropyl)quinoline exhibits promising antiproliferative effects against various cancer cell lines. A 2020 study published in Bioorganic & Medicinal Chemistry Letters reported that this compound significantly inhibited the growth of human lung cancer cells (A549) and breast cancer cells (MCF-7) at low micromolar concentrations. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, suggesting its potential as a lead compound for anticancer drug development.
Beyond its anticancer properties, 7-(3-bromo-2,2-dimethylpropyl)quinoline has also shown potential in other therapeutic areas. A recent investigation published in the European Journal of Medicinal Chemistry explored its antimicrobial activity against a panel of pathogenic bacteria and fungi. The results demonstrated that this compound exhibited broad-spectrum antimicrobial activity, with particular efficacy against multidrug-resistant strains. This finding highlights its potential as a novel antibacterial agent in the fight against antibiotic-resistant infections.
The structural features of 7-(3-bromo-2,2-dimethylpropyl)quinoline, particularly the bromomethyl group and the quinoline ring, contribute to its unique pharmacological profile. The bromomethyl substituent can serve as a bioisostere for other functional groups, allowing for structural modifications to optimize biological activity and pharmacokinetic properties. Additionally, the quinoline core provides a rigid scaffold that can enhance molecular stability and improve binding affinity to target proteins.
In conclusion, 7-(3-bromo-2,2-dimethylpropyl)quinoline (CAS No. 2228476-80-8) is a promising compound with a wide range of potential applications in medicinal chemistry. Its synthesis has been optimized for efficiency and scalability, while preliminary biological studies have demonstrated its antiproliferative and antimicrobial activities. Further research is warranted to fully explore its therapeutic potential and to develop it into a viable drug candidate for various diseases.
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